N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide
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Overview
Description
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a sulfonamide group, and a mercapto group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Sulfonamides, such as “N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide”, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of Action
Sulfonamides are competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the folic acid synthesis pathway. By binding to this enzyme, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thus inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis leads to a decrease in the production of bacterial DNA, RNA, and proteins, as these molecules require folates for their synthesis .
Result of Action
The ultimate effect of sulfonamides is to halt the growth and multiplication of bacteria, making them bacteriostatic rather than bactericidal .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and temperature. For instance, the solubility of sulfonamides can decrease in acidic environments, potentially affecting their absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the mercapto and sulfonamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl phosphonate
- 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
Uniqueness
N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, setting it apart from other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-3-23(4-2)28(25,26)18-12-8-11-17(15-18)19-21-22-20(27)24(19)14-13-16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZTGUVOUDGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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